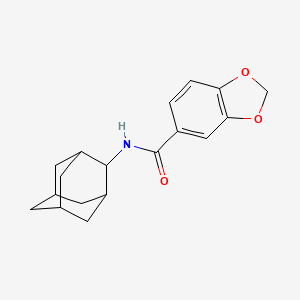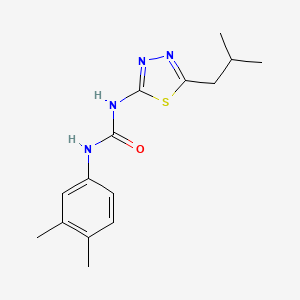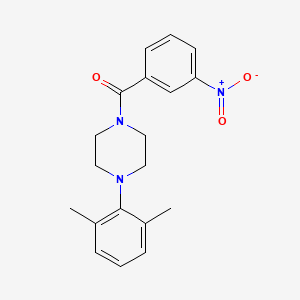
N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide, also known as CNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. CNPA is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival.
Mécanisme D'action
N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide acts as a competitive inhibitor of PARP by binding to the catalytic domain of the enzyme. PARP plays a crucial role in DNA repair by catalyzing the transfer of ADP-ribose units from NAD+ to target proteins, including itself. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death.
Biochemical and Physiological Effects
N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been shown to induce apoptosis in cancer cells by inhibiting PARP activity. Moreover, N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has also been shown to reduce inflammation by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. Additionally, N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide is a potent and selective inhibitor of PARP, making it an ideal tool for investigating the role of PARP in various biological processes. Moreover, N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been shown to have low toxicity in animal models, making it a promising candidate for clinical development. However, the use of N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide in lab experiments is limited by its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the development and application of N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide. Firstly, the efficacy and safety of N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide as a therapeutic agent for cancer and other diseases need to be further investigated in preclinical and clinical studies. Secondly, the development of more potent and selective PARP inhibitors, including N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide derivatives, could improve the efficacy and reduce the toxicity of these compounds. Finally, the application of N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide in combination with other therapies, such as immunotherapy and targeted therapy, could enhance the efficacy of these treatments in cancer and other diseases.
Conclusion
In conclusion, N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide is a promising compound with potential applications in biochemical and physiological research. Its ability to inhibit PARP makes it an ideal tool for investigating the role of PARP in various biological processes, and its low toxicity and neuroprotective effects make it a promising candidate for clinical development. Further research is needed to fully elucidate the therapeutic potential of N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide and its derivatives in cancer and other diseases.
Méthodes De Synthèse
N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide can be synthesized through a multistep process involving the reaction of 5-chloro-2-pyridinecarboxylic acid with 3-nitrobenzaldehyde, followed by the addition of acryloyl chloride and triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been widely used in scientific research to investigate the role of PARP in various biological processes, including DNA damage response, inflammation, and cell death. PARP inhibitors, such as N-(5-chloro-2-pyridinyl)-3-(3-nitrophenyl)acrylamide, have been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment by sensitizing cancer cells to DNA damage. Moreover, PARP inhibitors have also been investigated as potential therapeutics for other diseases, including neurodegenerative disorders and cardiovascular diseases.
Propriétés
IUPAC Name |
(E)-N-(5-chloropyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3/c15-11-5-6-13(16-9-11)17-14(19)7-4-10-2-1-3-12(8-10)18(20)21/h1-9H,(H,16,17,19)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSWTFWFXMNALJ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5823935.png)


amino]ethanol](/img/structure/B5823949.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B5823963.png)





